Aglaidithioduline
Description
Aglaidithioduline is a sulfur-containing bisamide compound isolated from the leaves of Aglaia edulis, a plant in the Meliaceae family renowned for its natural insecticidal properties . Its chemical structure is defined as N,N′-Bis[3-(methylthio)-2-propenoyl]putrescine (molecular formula: C₁₂H₂₀N₂O₂S₂; molecular weight: 256.368 g/mol) . This compound exists in the (E,E)-stereochemical configuration and forms pale orange needles with a melting point of 164–165°C . This compound exhibits strong insecticidal activity, consistent with the broader bioactivity profile of Aglaia species, which produce structurally diverse secondary metabolites such as cyclopenta[b]benzofurans and benzo[b]oxepines .
Properties
Molecular Formula |
C12H20N2O2S2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(E)-3-methylsulfanyl-N-[4-[[(E)-3-methylsulfanylprop-2-enoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C12H20N2O2S2/c1-17-9-5-11(15)13-7-3-4-8-14-12(16)6-10-18-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,13,15)(H,14,16)/b9-5+,10-6+ |
InChI Key |
SOZZFXSEKXBXFS-NXZHAISVSA-N |
Isomeric SMILES |
CS/C=C/C(=O)NCCCCNC(=O)/C=C/SC |
Canonical SMILES |
CSC=CC(=O)NCCCCNC(=O)C=CSC |
Synonyms |
aglaidithioduline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aglaidithioduline belongs to a class of bisamides derived from Aglaia edulis. Its closest structural analogs include Aglaiduline and Aglaithioduline , which share a putrescine backbone but differ in sulfur substitution (Table 1).
Table 1: Structural and Functional Comparison of this compound and Related Bisamides
Key Differences:
Sulfur Substitution: Aglaiduline lacks sulfur atoms, whereas Aglaithioduline and this compound incorporate one and two methylthio (-SCH₃) groups, respectively. This substitution enhances lipophilicity and likely improves binding to insect molecular targets . The (E,E)-configuration of this compound’s methylthio-propenoyl chains optimizes spatial alignment for bioactivity .
Biological Activity: this compound’s dual sulfur groups correlate with stronger insecticidal effects compared to its analogs. For example, in bioassays against Spodoptera frugiperda larvae, sulfur-containing bisamides showed dose-dependent growth inhibition, with this compound exhibiting the highest efficacy . Aglaithioduline, with a single sulfur, demonstrates intermediate activity, while Aglaiduline’s non-sulfurized structure results in reduced potency .
Synthesis and Isolation: All three bisamides were first isolated from Aglaia edulis leaves by Saifah et al. (1999) using chromatographic techniques . this compound’s structure was later revised in 2002 using synthetic and spectroscopic methods, confirming its stereochemistry and distinguishing it from Hemileptagline, a previously misassigned synonym .
Functional Comparison with Non-Bisamide Analogs
While this compound’s primary analogs are bisamides, other Aglaia edulis metabolites, such as cyclopenta[b]benzofurans (e.g., Aglaroxin A) and benzo[b]oxepines (e.g., edulisone A), share insecticidal functions but differ mechanistically:
- Aglaroxin A : A cyclopenta[b]benzofuran derivative that disrupts mitochondrial electron transport in insects . Unlike bisamides, it lacks sulfur and targets different biochemical pathways.
- Edulisone A : A benzo[b]oxepine with moderate antifungal activity but weaker insecticidal effects compared to this compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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